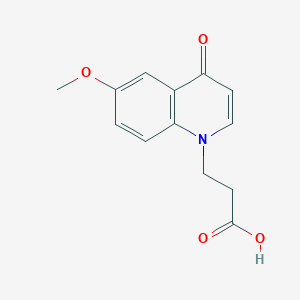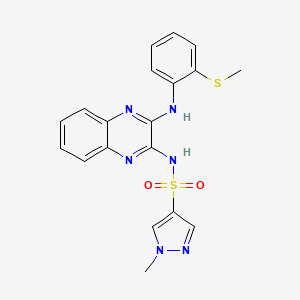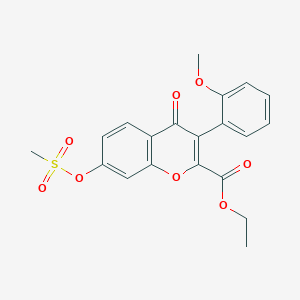![molecular formula C20H23N3O5 B2381225 2-(2,5-dioxopyrrolidin-1-yl)-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)acetamide CAS No. 1226438-93-2](/img/structure/B2381225.png)
2-(2,5-dioxopyrrolidin-1-yl)-N-(13-oxo-6,7,7a,8,9,10,11,13-octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a 2,5-dioxopyrrolidin-1-yl group, which is a type of pyrrolidinone, a class of organic compounds that contain a pyrrolidinone moiety, which is a five-membered lactam derived from a pyrrolidine and a keto group . The compound also contains an octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl group, which suggests it may be a complex, cyclic structure .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, is likely to be complex due to the presence of multiple cyclic structures and functional groups. Detailed structural analysis would require more specific information or computational modeling .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the 2,5-dioxopyrrolidin-1-yl group and the octahydrobenzo[b]pyrido[1,2-e][1,5]oxazocin-2-yl group. These groups could potentially undergo a variety of organic reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple cyclic structures could influence its solubility, stability, and reactivity .Applications De Recherche Scientifique
Synthesis and Biological Applications
Heterocyclic Compound Synthesis : Research has been conducted on the synthesis of innovative heterocycles that incorporate various moieties, demonstrating potential insecticidal activity against certain pests like the cotton leafworm, Spodoptera littoralis. This suggests that compounds with complex structures may be synthesized for pest control applications (Fadda et al., 2017).
Antimicrobial and Antitumor Activities : Synthesis and testing of new heterocycles incorporating antipyrine moiety have shown antimicrobial activities, indicating potential applications in developing new antimicrobial agents (Bondock et al., 2008). Additionally, some novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives have been synthesized and demonstrated antitumor activity, hinting at their potential in cancer research (Albratty et al., 2017).
Antimalarial and COVID-19 Applications : A theoretical investigation on certain sulfonamides showed promising antimalarial activity and explored their potential application as COVID-19 drugs through computational calculations and molecular docking studies. This suggests a broader pharmaceutical application of complex organic compounds in treating infectious diseases (Fahim & Ismael, 2021).
Chemical Synthesis Techniques
Oxidation Reactivity Channels : The study of oxidation reactivity channels for related compounds has provided insights into synthetic routes and the effects of chemical oxidation, which could be relevant in the synthesis of the compound , highlighting the importance of understanding reactivity for compound synthesis and modification (Pailloux et al., 2007).
Dehydration and Derivative Formation : Techniques involving dehydration of substituted acetamides to synthesize imidazole derivatives demonstrate the potential chemical transformations applicable to similar compounds. These methods could be relevant for creating derivatives of the compound for specific scientific applications (Kavina et al., 2018).
Orientations Futures
Propriétés
IUPAC Name |
2-(2,5-dioxopyrrolidin-1-yl)-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O5/c24-17(12-23-18(25)6-7-19(23)26)21-13-4-5-16-15(11-13)20(27)22-9-2-1-3-14(22)8-10-28-16/h4-5,11,14H,1-3,6-10,12H2,(H,21,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORHHZWJCXFQEAK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CCOC3=C(C2=O)C=C(C=C3)NC(=O)CN4C(=O)CCC4=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

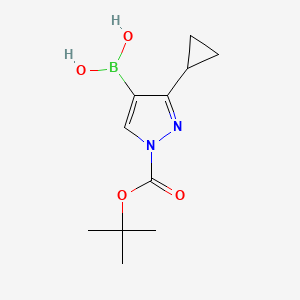
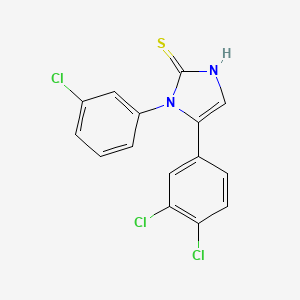
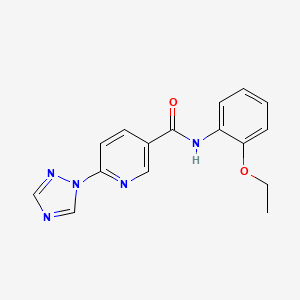

![N-(furan-2-ylmethyl)-4-oxo-N-(thiophen-3-ylmethyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2381148.png)
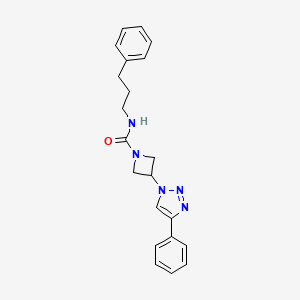
![1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-1H-pyrazole-3-carboxylic acid](/img/structure/B2381152.png)
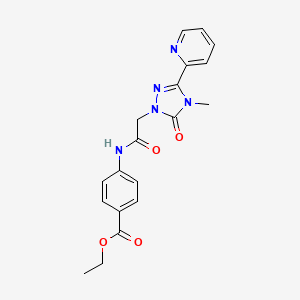
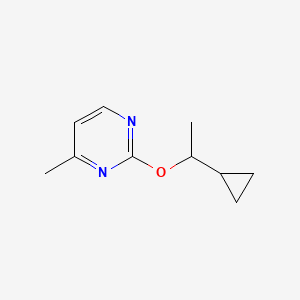
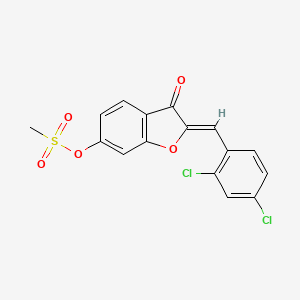
![N-(3-(methylthio)phenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2381158.png)
